Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate
Description
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate is an isoxazole derivative featuring a phenyl ring substituted with a hydroxyl group at the meta position and an ethyl ester moiety at the 3-position of the isoxazole core. These analogs are synthesized via cyclization reactions between ethynyl precursors and nitrile oxides, followed by functional group modifications .
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-4-3-5-9(14)6-8/h3-7,14H,2H2,1H3 |
InChI Key |
BJTUFTHPXQPNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield.
Another method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for further applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Table 1: Key Analogs and Their Properties
Key Observations:
Electron-Donating Substituents (e.g., -CH₃, -OCH₃):
- Methyl (3-CH₃) and methoxy (4-OCH₃) groups improve lipophilicity, as seen in Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate (80% yield) and Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (85% yield) .
- Methoxy derivatives exhibit higher melting points (e.g., 142–144°C for 3,4-dimethoxy substitution) due to enhanced crystallinity .
Electron-Withdrawing Substituents (e.g., -CF₃, -CN): Trifluoromethyl groups (3,5-(CF₃)₂) increase molecular weight (367.25 g/mol) and steric bulk, requiring extended reaction times (135 hours) for synthesis . Cyano-substituted analogs (e.g., Ethyl 5-(4-cyanophenyl)isoxazole-3-carboxylate) are precursors to carboxylic acids via hydrolysis, useful for further derivatization .
Polar Functional Groups (e.g., -CH₂OH):
- Hydroxymethyl derivatives (e.g., Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate) demonstrate lower molecular weights (171.15 g/mol) and increased solubility, critical for pharmacokinetic optimization .
Biological Activity
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features an isoxazole ring substituted at the 5-position with a 3-hydroxyphenyl group and an ethyl ester at the 3-position. This unique structure contributes to its biological activity through enhanced lipophilicity and potential for hydrogen bonding interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites on enzymes or receptors. The presence of the hydroxyl group on the phenyl ring may further enhance these interactions, potentially leading to increased binding affinity and selectivity for specific targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties . In vitro studies have demonstrated moderate activity against various bacterial strains, indicating its potential as an antibacterial agent. The compound's mechanism may involve the inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Properties
Research has shown that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been evaluated for cytotoxic effects on human cancer cells, demonstrating significant inhibition of cell proliferation. The underlying mechanism may involve induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate these pathways.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for treating inflammatory diseases.
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with other isoxazole derivatives:
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 5-phenylisoxazole-3-carboxylate | Structure | Moderate antibacterial | 65 |
| Ethyl 5-(p-tolyl)isoxazole-3-carboxylate | Structure | Anticancer | 45 |
| This compound | Structure | Antimicrobial, anticancer, anti-inflammatory | 50 |
Case Studies
- Anticancer Activity : In a study involving various cancer cell lines, this compound exhibited an IC50 value of approximately 50 µM against the MCF-7 breast cancer cell line. This suggests a moderate level of cytotoxicity that warrants further exploration for potential therapeutic applications.
- Anti-inflammatory Effects : A recent study assessed the compound's ability to modulate inflammatory responses in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels in treated macrophages, highlighting its potential as a therapeutic agent in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
